Cholesterol Isopropyl Carbonate

Catalog No.
S1973085
CAS No.
78916-25-3
M.F
C31H52O3
M. Wt
472.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol Isopropyl Carbonate

CAS Number

78916-25-3

Product Name

Cholesterol Isopropyl Carbonate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate

Molecular Formula

C31H52O3

Molecular Weight

472.7

InChI

InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1

InChI Key

DFGCTZUMTALIQV-GTPODGLVSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC(C)C)C)C

Membrane Studies:

Due to its structural similarity to cholesterol, CIC might serve as a substitute for studying biological membranes. Cholesterol plays a crucial role in maintaining the structure and function of cell membranes. Researchers can utilize CIC to investigate membrane fluidity, protein-lipid interactions, and the effects of various agents on membrane integrity. Source: Bedarf et al., 2003:

Liquid Crystal Research:

CIC exhibits liquid crystalline properties, meaning it can transition between different phases depending on temperature. This characteristic makes it a potential candidate for developing novel liquid crystal materials. Liquid crystals find applications in various fields, including display technology, photonics, and sensors. Source: Tokyo Chemical Industry Co., Ltd. product information:

Proteomics Research:

Some studies suggest CIC might be useful in proteomic research, which focuses on studying proteins within a cell. CIC could potentially aid in protein extraction, purification, or interaction studies. However, more research is required to validate its efficacy in these areas. Source: Santa Cruz Biotechnology product information:

Cholesterol Isopropyl Carbonate is a chemical compound with the molecular formula C31H52O3C_{31}H_{52}O_3 and a unique structure that incorporates isopropyl carbonate groups into the cholesterol framework. This compound belongs to a class of derivatives of cholesterol, which is a vital sterol in biological systems, playing essential roles in cellular structure and function. Cholesterol Isopropyl Carbonate is noted for its high melting point and solid-state at room temperature, which distinguishes it from many other cholesterol derivatives that are typically liquid or semi-solid.

Since CIC is not a naturally occurring compound, it doesn't have a defined mechanism of action in biological systems.

  • No specific information on the safety hazards of CIC is available in the scientific literature searched.
  • As a general precaution, any laboratory work with CIC should follow best practices for handling organic compounds, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Limitations and Future Research

  • More research is needed to fully understand the specific properties and potential applications of CIC.
  • Studies could investigate its interactions with biological systems, potential uses in drug development, or its role in cholesterol ester metabolism.
Typical of carbonates and alcohols. Key reactions include:

  • Esterification: The formation of esters through the reaction of cholesterol with isopropyl carbonate under acidic or basic conditions.
  • Hydrolysis: In the presence of water and an acid or base, it can revert to cholesterol and isopropanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the carbonate with another alcohol, which can modify its properties for specific applications.

These reactions highlight the compound's potential for modification and functionalization in synthetic chemistry.

Cholesterol Isopropyl Carbonate can be synthesized through several methods:

  • Direct Esterification: This involves reacting cholesterol with isopropyl carbonate in the presence of an acid catalyst.
  • Carbonate Exchange Reaction: Utilizing carbon dioxide under high pressure to facilitate the incorporation of carbonate groups into the cholesterol structure.
  • Protective Group Strategies: Employing protective groups to selectively modify hydroxyl groups on cholesterol before introducing the isopropyl carbonate moiety.

These methods allow for variations in yield and purity, depending on the specific conditions employed.

Cholesterol Isopropyl Carbonate has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting lipid-related disorders.
  • Cosmetics: Due to its emollient properties, it is used in formulations aimed at enhancing skin hydration and texture.
  • Microencapsulation: Its solid-state at room temperature makes it suitable for use in microcapsules, protecting sensitive compounds from degradation.

Studies on the interactions of Cholesterol Isopropyl Carbonate with biological membranes indicate that it may influence membrane fluidity and permeability. Such interactions are critical for understanding how this compound might affect drug delivery systems or cellular uptake mechanisms. Additionally, research into its interactions with enzymes involved in lipid metabolism could provide insights into its potential therapeutic roles.

Cholesterol Isopropyl Carbonate shares similarities with several other compounds, particularly those derived from cholesterol or containing carbonate functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
CholesterolC27H46OC_{27}H_{46}OEssential sterol in cell membranes
Cholesterol AcetateC29H50O2C_{29}H_{50}O_2Ester derivative used in pharmaceuticals
Cholesteryl PalmitateC37H70O2C_{37}H_{70}O_2Fatty acid ester used in drug formulations
Cholesteryl OleateC37H70O2C_{37}H_{70}O_2Another fatty acid ester with similar uses
Chloromethyl Isopropyl CarbonateC5H9ClO3C_{5}H_{9}ClO_3Intermediate used in pharmaceuticals

Uniqueness

Cholesterol Isopropyl Carbonate stands out due to its unique combination of a cholesterol backbone with an isopropyl carbonate moiety. This structural modification not only enhances its physical properties but also potentially alters its biological interactions compared to traditional cholesterol derivatives. Its solid-state at room temperature further differentiates it from many other lipid-based compounds, making it particularly useful in specific applications like microencapsulation and controlled drug delivery systems.

XLogP3

10.3

Wikipedia

(3beta)-Cholest-5-en-3-yl propan-2-yl carbonate

Dates

Last modified: 08-16-2023

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